Antiprotozoal Selectivity Profile: Acrylamidine vs. Amidinomycin in Trypanosoma brucei Model
In a direct head-to-head comparative study of 10 microbial metabolites tested under identical assay conditions, acrylamidine exhibited an IC50 of 2240 ng/mL against Trypanosoma brucei brucei GUTat 3.1 with cytotoxicity IC50 of 59,830 ng/mL against MRC-5 human fetal lung fibroblasts, yielding a selectivity index (SI) of 27. In contrast, the comparator amidine antibiotic amidinomycin showed an IC50 of 420 ng/mL against T. b. brucei but with substantially higher cytotoxicity (MRC-5 IC50 320 ng/mL), resulting in a selectivity index of only 1—indicating essentially no therapeutic window. Pentamidine (positive control) exhibited IC50 1.6 ng/mL with SI 3569 [1].
| Evidence Dimension | Antiprotozoal selectivity index (MRC-5/T. b. brucei) |
|---|---|
| Target Compound Data | IC50 (T. b. brucei) = 2240 ng/mL; MRC-5 IC50 = 59,830 ng/mL; SI = 27 |
| Comparator Or Baseline | Amidinomycin: IC50 (T. b. brucei) = 420 ng/mL; MRC-5 IC50 = 320 ng/mL; SI = 1 |
| Quantified Difference | Acrylamidine SI = 27 vs. Amidinomycin SI = 1; 27-fold higher selectivity |
| Conditions | In vitro antiprotozoal assay; T. b. brucei GUTat 3.1 strain; MRC-5 cytotoxicity; IC50 values in ng/mL |
Why This Matters
A 27-fold selectivity advantage over amidinomycin makes acrylamidine the superior choice for antiprotozoal lead optimization where host cell safety is paramount, despite its lower absolute potency.
- [1] Otoguro, K. et al. (2010). In vitro antiprotozoal activity against Trypanosoma brucei brucei GUTat 3.1 and Plasmodium falciparum (K1 and FCR3 strains) plus cytotoxicity in MRC-5 cells. The Journal of Antibiotics, 63, 381–383, Table 1. View Source
